N-(2-Fluorophenyl)-2-[3-(4-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic organic compound. While its specific classification is not explicitly mentioned in the provided literature, its structural features suggest it could belong to the pyridazinone class of compounds, known for their diverse biological activities. This compound has primarily been investigated for its potential antitumor activity. []
N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a complex structure incorporating a pyridazinone moiety, acetamide, and fluorophenyl groups, which may contribute to its biological activity. The compound's potential applications in pharmacology, particularly as a cannabinoid antagonist targeting the CB1 receptor, have been explored in various studies. The synthesis of this compound is entirely laboratory-based, indicating that it does not occur naturally.
The synthesis of N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves several key steps:
The detailed synthetic route ensures that the desired compound is obtained efficiently while minimizing by-products.
The molecular formula of N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is , and it has a molecular weight of approximately 289.30 g/mol.
CC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F
SYXXXWWJZMRICS-UHFFFAOYSA-N
This structure features:
N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions typical for amides and heterocycles:
These reactions highlight the compound's versatility for further chemical modifications.
The mechanism of action for N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide primarily involves its role as a cannabinoid antagonist at the CB1 receptor.
While specific binding affinities and kinetic parameters are not detailed in available literature, its classification as a cannabinoid antagonist suggests significant therapeutic potential.
N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and potential formulations.
N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several potential applications in scientific research:
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9